Malioxamycin

Description

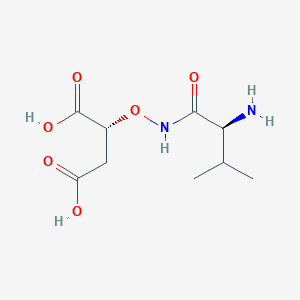

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]oxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O6/c1-4(2)7(10)8(14)11-17-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQRAPMNPUXYGT-VDTYLAMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NOC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NO[C@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993783 | |

| Record name | 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73020-27-6 | |

| Record name | Malioxamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073020276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Malioxamycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibiotic malioxamycin, detailing its chemical structure, physicochemical properties, and biological activity. The information is compiled from publicly available scientific literature and databases to serve as a foundational resource for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound is a dipeptide antibiotic produced by the bacterium Streptomyces lydicus.[1][2] Its structure is characterized by a hydroxamic acid bond formed between L-valine and D-malic acid.[1][3] This unique structural feature is believed to be crucial for its biological activity. This compound is a water-soluble, amphoteric compound.[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₆ | PubChem |

| Molecular Weight | 248.23 g/mol | PubChem |

| IUPAC Name | (2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]oxybutanedioic acid | PubChem |

| CAS Number | 73020-27-6 | PubChem |

| Appearance | Solid | DC Chemicals |

| Solubility | Water-soluble | [1] |

| Computed XLogP3 | -3.1 | PubChem |

Spectroscopic Data

The structure of this compound was originally elucidated using NMR and mass spectrometry.[3] The following table presents available mass spectrometry data.

| Spectroscopic Data | Value | Source |

| Mass Spectrometry | Precursor Type: [M-H]⁻, Precursor m/z: 247.0932, Top 5 Peaks: 133.01297, 115.00235, 71.01244, 87.00748, 115.0862 | PubChem |

Biological Activity and Mechanism of Action

This compound exhibits antibacterial activity, primarily against Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.[1] This disruption of the cell wall integrity leads to the formation of spheroplasts and ultimately, cell lysis.[1] While the general mechanism is known, the specific enzyme within the peptidoglycan synthesis pathway that this compound targets has not been definitively identified in the available literature.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the generalized pathway of peptidoglycan synthesis in bacteria, highlighting the presumed stage of inhibition by this compound.

Caption: Generalized bacterial peptidoglycan synthesis pathway and the presumed point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the fermentation, isolation, and characterization of this compound are described in the primary literature from 1980. Due to the limited accessibility of the full-text versions of these articles, the following sections provide generalized protocols based on standard microbiological and analytical techniques.

Fermentation and Isolation of this compound (General Protocol)

This protocol outlines a general procedure for the cultivation of Streptomyces and the extraction of a water-soluble secondary metabolite.

Caption: A generalized workflow for the fermentation and isolation of this compound.

Antimicrobial Susceptibility Testing (General Protocol)

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Spheroplast Formation Assay (General Protocol)

The ability of this compound to induce spheroplast formation can be observed microscopically.

-

Bacterial Culture: A mid-logarithmic phase culture of a susceptible Gram-negative bacterium is prepared.

-

Treatment: The bacterial culture is treated with this compound at a concentration at or above its MIC in an osmotically supportive medium (e.g., containing sucrose).

-

Incubation: The culture is incubated for a few hours.

-

Microscopy: Aliquots of the culture are observed under a phase-contrast microscope to visualize the conversion of rod-shaped bacteria into spherical spheroplasts.

Conclusion

This compound is a unique dipeptide antibiotic with a clear mechanism of action against Gram-negative bacteria through the inhibition of peptidoglycan synthesis. Its water-soluble nature and distinct chemical structure make it a molecule of interest for further research and development. While foundational data on its properties and activity are available, further studies are warranted to identify its precise molecular target and to fully elucidate its therapeutic potential. The protocols and data presented in this guide serve as a starting point for researchers interested in exploring this promising antibiotic.

References

- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new antibiotic with spheroplast-forming activity. II. Structural elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Malioxamycin's Assault on the Gram-Negative Fortress: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malioxamycin, a novel antibiotic produced by Streptomyces lydicus, demonstrates a targeted mechanism of action against select Gram-negative bacteria by disrupting the integrity of their cell wall.[1] This technical guide synthesizes the current, albeit limited, publicly available data on the mode of action of this compound, focusing on its role as an inhibitor of peptidoglycan synthesis. While the precise molecular interactions and quantitative efficacy data remain largely uncharacterized in peer-reviewed literature, this document outlines the established foundational knowledge, proposes a putative mechanism based on available evidence, and details the experimental approaches required to fully elucidate its antibacterial strategy.

Introduction

This compound is a water-soluble, amphoteric dipeptide antibiotic composed of L-valine and D-malic acid moieties joined by a hydroxamic acid bond.[1][2] Its most notable characteristic is the induction of spheroplast formation in susceptible Gram-negative bacteria, a clear indicator of interference with cell wall biosynthesis.[1] This guide delves into the core mechanism of this activity, providing a framework for understanding and further investigating this potentially valuable antimicrobial agent.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound against Gram-negative bacteria is the inhibition of peptidoglycan synthesis.[1] This disruption of the cell wall's structural integrity leads to the formation of osmotically sensitive spheroplasts, which are bacterial cells that have lost their rigid peptidoglycan layer but retain their inner and outer membranes.

Putative Molecular Target: Interference with Diaminopimelic Acid (DAP) Incorporation

While the precise enzymatic target of this compound has not been definitively identified in the available literature, evidence suggests that its mode of action involves the inhibition of diaminopimelic acid (DAP) incorporation into the peptidoglycan structure. DAP is a critical component of the peptidoglycan in most Gram-negative bacteria, forming the cross-links that provide the cell wall with its strength and rigidity. By preventing the integration of this essential amino acid, this compound effectively weakens the cell wall, leading to the observed spheroplast formation and subsequent cell lysis in hypotonic environments.

The following diagram illustrates the proposed logical relationship of this compound's mechanism of action.

Caption: Proposed mechanism of action of this compound.

Quantitative Data

A thorough review of the existing scientific literature did not yield any publicly available quantitative data regarding the efficacy of this compound against Gram-negative bacteria. Specifically, Minimum Inhibitory Concentration (MIC) values, which are a standard measure of an antibiotic's potency, have not been reported for common Gram-negative pathogens such as Escherichia coli, Pseudomonas aeruginosa, or Klebsiella pneumoniae.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | N/A | Data not available | N/A |

| Pseudomonas aeruginosa | N/A | Data not available | N/A |

| Klebsiella pneumoniae | N/A | Data not available | N/A |

| Other Gram-negative spp. | N/A | Data not available | N/A |

The absence of this critical data highlights a significant gap in the understanding of this compound's antibacterial spectrum and potency. Further research is imperative to establish these fundamental parameters.

Experimental Protocols

Detailed experimental protocols specific to the investigation of this compound's mechanism of action are not available in the published literature. However, this section outlines the standard methodologies that would be employed to elucidate the precise molecular target and quantify the inhibitory effects of this antibiotic.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound would be determined using standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

-

Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture of the test Gram-negative bacterium.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Peptidoglycan Synthesis Inhibition Assay

To confirm that this compound inhibits peptidoglycan synthesis, a whole-cell assay measuring the incorporation of a radiolabeled precursor, such as [14C]-N-acetylglucosamine or [3H]-diaminopimelic acid, into the peptidoglycan would be conducted.

Protocol: Radiolabeled Precursor Incorporation Assay

-

Bacterial Culture: A mid-logarithmic phase culture of the test Gram-negative bacterium is prepared.

-

Antibiotic Treatment: The bacterial culture is divided into aliquots, and varying concentrations of this compound are added. A no-antibiotic control is included.

-

Radiolabeling: A radiolabeled peptidoglycan precursor (e.g., [3H]-DAP) is added to each aliquot.

-

Incubation: The cultures are incubated for a defined period to allow for precursor incorporation.

-

Peptidoglycan Isolation: The bacteria are harvested, and the peptidoglycan is isolated by hot trichloroacetic acid (TCA) precipitation.

-

Quantification: The amount of incorporated radioactivity in the TCA-insoluble fraction (peptidoglycan) is measured using a scintillation counter.

-

Analysis: A dose-dependent decrease in radiolabel incorporation in the presence of this compound would confirm its inhibitory effect on peptidoglycan synthesis.

The following diagram illustrates a general workflow for this type of assay.

Caption: Experimental workflow for peptidoglycan synthesis inhibition assay.

Resistance Mechanisms

There is currently no information available in the scientific literature regarding the mechanisms of resistance to this compound in Gram-negative bacteria. Potential resistance mechanisms could theoretically include:

-

Target Modification: Mutations in the enzyme responsible for DAP incorporation that reduce the binding affinity of this compound.

-

Efflux Pumps: The acquisition or upregulation of efflux pumps that actively transport this compound out of the bacterial cell.

-

Enzymatic Inactivation: The production of enzymes that can degrade or modify the this compound molecule, rendering it inactive.

Further research is required to investigate the potential for and mechanisms of resistance development to this compound.

Conclusion and Future Directions

This compound presents as an intriguing antibiotic with a targeted mechanism of action against the cell wall of Gram-negative bacteria, likely through the inhibition of diaminopimelic acid incorporation. However, the current body of public knowledge is insufficient to fully characterize its potential as a therapeutic agent. To advance the understanding of this compound, future research should prioritize:

-

Determination of the antibacterial spectrum and potency through comprehensive MIC testing against a panel of clinically relevant Gram-negative pathogens.

-

Identification of the precise molecular target within the peptidoglycan synthesis pathway using biochemical and genetic approaches.

-

Elucidation of potential resistance mechanisms through resistance induction and genomic analysis of resistant mutants.

A thorough investigation into these areas will be crucial in determining the future prospects of this compound in the ongoing battle against antibiotic-resistant Gram-negative infections.

References

- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic with spheroplast-forming activity. II. Structural elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Malioxamycin Dipeptide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malioxamycin, a novel dipeptide antibiotic, demonstrates significant promise as a targeted antibacterial agent. Produced by the actinomycete Streptomyces lydicus, this low-molecular-weight, water-soluble compound exhibits specific activity against Gram-negative bacteria. Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical pathway for the integrity of the bacterial cell wall. This disruption leads to the formation of osmotically sensitive spheroplasts, ultimately resulting in bacterial cell lysis. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, its mechanism of action, and the foundational experimental observations that define its antibacterial properties.

Introduction

First described in 1980, this compound is a unique dipeptide composed of L-valine and D-malic acid linked by a hydroxamic acid bond. Its discovery presented a new potential avenue for antibiotic development, particularly due to its targeted action against Gram-negative pathogens. The primary mode of action of this compound is the interference with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.[1] By inhibiting this process, this compound induces the formation of spheroplasts—bacterial cells that have lost their rigid cell wall—rendering them susceptible to osmotic lysis and cell death.[1]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The antibacterial activity of this compound is directly linked to its ability to disrupt the synthesis of peptidoglycan in Gram-negative bacteria.[1] While the precise molecular target within the peptidoglycan synthesis pathway has not been fully elucidated in publicly available literature, the observed formation of spheroplasts is a hallmark of cell wall synthesis inhibition.

Peptidoglycan Synthesis Pathway

The synthesis of peptidoglycan is a multi-step process that can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages. It is hypothesized that this compound exerts its inhibitory effect at one or more of these stages, preventing the formation of a stable, cross-linked peptidoglycan layer.

Biological Activity Data

Table 1: Summary of Observed Antibacterial Activity of this compound

| Bacterial Type | Activity | Reference |

| Gram-negative bacteria | Inhibits growth, induces spheroplast formation | [1] |

| Gram-positive bacteria | Not reported to be the primary target | - |

Note: Specific MIC values are not available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used to characterize the biological activity of this compound are not provided in the original discovery papers. However, based on the described outcomes, the following standard microbiological methods were likely employed.

Minimum Inhibitory Concentration (MIC) Assay (General Protocol)

The MIC of this compound against various bacterial strains would have been determined using a method such as broth microdilution.

References

Total Synthesis of L-valine and D-malic acid containing Malioxamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malioxamycin, a naturally occurring antibiotic produced by Streptomyces lydicus, exhibits notable activity against Gram-negative bacteria by inhibiting peptidoglycan synthesis.[1] Its unique structure, featuring a hydroxamic acid linkage between L-valine and a D-malic acid-derived moiety, has made it a compelling target for total synthesis.[2] This technical guide provides an in-depth overview of the total synthesis of this compound, including detailed experimental protocols for key steps, a summary of quantitative data, and a visualization of the synthetic pathway. The presented synthesis confirms the structure of this compound and provides a framework for the generation of novel analogues for future drug discovery and development efforts.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound hinges on the formation of the characteristic N-O bond of the hydroxamic acid. A convergent retrosynthetic approach is envisioned, disconnecting the molecule at the amide bond. This reveals two key building blocks: an activated L-valine derivative and (R)-aminooxysuccinic acid. The stereochemistry of the final product is dictated by the chirality of these starting materials, L-valine and D-malic acid, respectively.

Diagram of Retrosynthetic Analysis:

Caption: Retrosynthetic disconnection of this compound.

Synthesis of Key Intermediates

Preparation of N-Benzyloxycarbonyl-L-valine p-nitrophenyl ester (1)

The synthesis commences with the protection of the amino group of L-valine with a benzyloxycarbonyl (Cbz) group, followed by activation of the carboxylic acid as a p-nitrophenyl (ONp) ester. This "active ester" strategy facilitates the subsequent amide bond formation.

Experimental Protocol:

-

N-protection of L-valine: To a solution of L-valine in aqueous sodium hydroxide, benzyl chloroformate is added dropwise at 0-5 °C while maintaining the pH at approximately 9-10. After the addition is complete, the reaction mixture is stirred at room temperature. The mixture is then acidified with hydrochloric acid to precipitate the N-Cbz-L-valine, which is subsequently filtered, washed with water, and dried.

-

Esterification: N-Cbz-L-valine and p-nitrophenol are dissolved in a suitable solvent such as ethyl acetate. Dicyclohexylcarbodiimide (DCC) is then added at 0 °C, and the reaction is stirred overnight at room temperature. The precipitated dicyclohexylurea (DCU) is removed by filtration, and the filtrate is washed successively with citric acid, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which is purified by recrystallization.

Synthesis of (R)-aminooxysuccinic acid (2)

The chiral core derived from D-malic acid is synthesized to introduce the aminooxy functionality. This intermediate provides the D-stereochemistry in the final this compound structure. While the primary literature lacks a detailed protocol for this specific transformation in the context of this compound synthesis, a plausible route involves the conversion of D-malic acid to a suitable precursor for the introduction of the aminooxy group.

Coupling and Deprotection

The key amide bond formation is achieved by the coupling of the activated L-valine derivative with (R)-aminooxysuccinic acid. The final step involves the removal of the protecting group to yield this compound.

Experimental Protocol:

-

Coupling Reaction: N-Benzyloxycarbonyl-L-valine p-nitrophenyl ester (1) and (R)-aminooxysuccinic acid (2) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as triethylamine, is added, and the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The solvent is then removed under high vacuum.

-

Deprotection (Hydrogenolysis): The crude protected this compound precursor is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature. Upon completion of the reaction, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the crude this compound. The final product is purified by chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the total synthesis of this compound. Please note that these are representative values and may vary based on specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) |

| 1. N-protection and Activation | L-Valine, Benzyl chloroformate, p-nitrophenol, DCC | N-Benzyloxycarbonyl-L-valine p-nitrophenyl ester | 80-90 |

| 2. Coupling | N-Cbz-L-valine-ONp, (R)-aminooxysuccinic acid | Protected this compound | 60-70 |

| 3. Deprotection | Protected this compound, H₂, Pd/C | This compound | 90-95 |

Total Synthesis Workflow

The overall synthetic pathway for this compound is depicted below.

Caption: Total synthesis pathway of this compound.

Conclusion

The total synthesis of this compound has been successfully achieved through a convergent strategy involving the preparation of key building blocks from L-valine and D-malic acid. The described synthetic route confirms the absolute stereochemistry of the natural product and provides a robust platform for the synthesis of analogues with potentially enhanced biological activity. This work underscores the power of chemical synthesis in both structural verification and as a tool for the development of new therapeutic agents. Further investigation into the structure-activity relationship of this compound and its derivatives is warranted to explore their full therapeutic potential.

References

- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic with spheroplast-forming activity. II. Structural elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Malioxamycin: An Antibiotic with Limited Modern Research Data

Initial research into the experimental use of Malioxamycin in microbiology reveals a significant lack of recent scientific data, with the most detailed information dating back to its discovery in 1980. While initial studies identified it as a novel antibiotic with a unique mode of action, subsequent research appears to be sparse, limiting the ability to provide comprehensive application notes and detailed protocols as requested.

This compound, produced by Streptomyces lydicus strain No. 15748, was identified as a water-soluble, amphoteric antibiotic. Its structure consists of L-valine and D-malic acid linked by a hydroxamic acid bond. The primary mechanism of action described is the inhibition of peptidoglycan synthesis in the cell wall of some Gram-negative bacteria. This disruption of the cell wall leads to the formation of spheroplasts, a characteristic effect of antibiotics targeting this essential bacterial structure.

Due to the limited available data, it is not possible to construct the detailed application notes, quantitative data tables, or signaling pathway diagrams as requested. The scientific community's focus appears to have shifted to other antimicrobial agents in the decades since this compound's initial discovery, leaving a significant gap in the understanding of its full potential and practical application in a modern research setting.

Further research and new studies would be required to generate the necessary data to fulfill the detailed requirements for application notes and protocols for the experimental use of this compound in microbiology.

Application Note: A Whole-Cell Assay for Measuring Peptidoglycan Synthesis Inhibition by Malioxamycin

Audience: This document is intended for researchers, scientists, and drug development professionals involved in antibiotic discovery and mechanism of action studies.

Introduction

The bacterial cell wall is a vital structure that maintains cellular integrity and shape, making it an excellent target for antimicrobial agents.[1][2] A primary component of the cell wall is peptidoglycan (PG), a polymer unique to bacteria.[1][3] Its synthesis is a complex, multi-step process that is inhibited by many classes of antibiotics.[2][3] Malioxamycin is a water-soluble, amphoteric antibiotic that inhibits the growth of some Gram-negative bacteria by disrupting peptidoglycan synthesis, leading to the formation of spheroplasts.[4] This application note provides a detailed protocol for a robust whole-cell assay to quantify the inhibitory effect of this compound on peptidoglycan biosynthesis.

Assay Principle

This assay quantifies the rate of new peptidoglycan synthesis by measuring the incorporation of a radiolabeled precursor, N-acetyl-[³H]-glucosamine ([³H]GlcNAc), into the bacterial cell wall. In susceptible bacteria, [³H]GlcNAc is actively transported and incorporated into the growing peptidoglycan chains. The presence of an inhibitor like this compound disrupts this process, leading to a dose-dependent decrease in the amount of radiolabel incorporated into the acid-insoluble macromolecular fraction (which includes peptidoglycan). By precipitating this fraction and measuring its radioactivity using liquid scintillation counting, the inhibitory activity of the compound can be accurately determined.

Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a highly conserved process that occurs in three main stages: cytoplasmic, membrane-associated, and periplasmic. This compound is believed to exert its effects on the cell wall, though its precise target within this pathway remains to be fully elucidated.

Caption: Key stages of the bacterial peptidoglycan synthesis pathway.

Experimental Workflow

The following diagram outlines the major steps involved in the whole-cell peptidoglycan synthesis inhibition assay.

Caption: Experimental workflow for the peptidoglycan synthesis inhibition assay.

Detailed Experimental Protocol

1. Materials and Reagents

-

Bacterial Strain: Escherichia coli ATCC 25922 (or other susceptible Gram-negative strain).

-

Growth Media: Luria-Bertani (LB) Broth.

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Test Compound: this compound, dissolved in sterile water or appropriate solvent.

-

Radiolabel: N-acetyl-[³H]-glucosamine ([³H]GlcNAc) with a specific activity of 20-40 Ci/mmol.

-

Stopping Reagent: 20% (w/v) Trichloroacetic Acid (TCA), ice-cold.

-

Wash Solution: 5% (w/v) Trichloroacetic Acid (TCA), ice-cold.

-

Scintillation Cocktail: Ecoscint A or equivalent.

-

Equipment: Shaking incubator, centrifuge, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/C), vacuum filtration manifold.

2. Procedure

-

Bacterial Culture Preparation:

-

Inoculate 10 mL of LB broth with a single colony of E. coli.

-

Incubate overnight at 37°C with shaking (200 rpm).

-

The next day, dilute the overnight culture 1:100 into 25 mL of fresh LB broth.

-

Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-

Harvest cells by centrifugation (4000 x g, 10 min, 4°C).

-

Wash the cell pellet once with sterile PBS and resuspend in fresh, pre-warmed LB broth to an OD₆₀₀ of ~0.5.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in sterile water. Final concentrations may range from 0.1 µg/mL to 100 µg/mL.

-

Set up reaction tubes (e.g., 1.5 mL microcentrifuge tubes) on ice.

-

Add 180 µL of the resuspended bacterial culture to each tube.

-

Add 10 µL of the this compound dilution to the respective tubes.

-

For controls, add 10 µL of the solvent (vehicle control) and a known inhibitor like ampicillin (positive control).

-

Pre-incubate the tubes at 37°C for 10 minutes.

-

-

Radiolabeling Reaction:

-

Prepare a working solution of [³H]GlcNAc in LB broth to a final concentration of 1 µCi/mL.

-

To initiate the reaction, add 10 µL of the [³H]GlcNAc working solution to each tube.

-

Incubate the tubes at 37°C for 60 minutes with gentle shaking.

-

-

Sample Processing and Quantification:

-

Stop the reaction by adding 500 µL of ice-cold 20% TCA to each tube.

-

Incubate on ice for 30 minutes to allow for complete precipitation of macromolecules.

-

Collect the precipitate by vacuum filtration onto glass fiber filters.

-

Wash each filter twice with 5 mL of ice-cold 5% TCA to remove any unincorporated radiolabel.

-

Dry the filters under a heat lamp or in an oven (60°C for 20 minutes).

-

Place each dried filter into a scintillation vial, add 5 mL of scintillation cocktail, and cap tightly.

-

Measure the radioactivity as Counts Per Minute (CPM) using a liquid scintillation counter.

-

3. Data Analysis

-

Calculate Percent Inhibition:

-

Determine the average CPM for the vehicle control (No inhibitor, 100% activity) and the background (No cells).

-

Use the following formula to calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (CPM_sample - CPM_background) / (CPM_vehicle - CPM_background)] x 100

-

-

Determine IC₅₀:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of [³H]GlcNAc incorporation.

-

Data Presentation

The following tables present hypothetical data for the inhibitory activity of this compound.

Table 1: Dose-Dependent Inhibition of Peptidoglycan Synthesis by this compound in E. coli

| This compound Conc. (µg/mL) | Average CPM | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 25,450 | 1,230 | 0.0 |

| 0.5 | 22,100 | 1,150 | 13.2 |

| 1 | 18,560 | 980 | 27.1 |

| 2.5 | 13,230 | 750 | 48.0 |

| 5 | 8,150 | 540 | 68.0 |

| 10 | 4,200 | 310 | 83.5 |

| 25 | 2,150 | 180 | 91.5 |

| 50 | 1,550 | 120 | 93.9 |

Table 2: IC₅₀ Values of this compound against Various Bacterial Strains

| Bacterial Strain | Gram Type | IC₅₀ (µg/mL) |

| Escherichia coli ATCC 25922 | Gram-Negative | 2.6 |

| Pseudomonas aeruginosa PAO1 | Gram-Negative | 8.4 |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | > 100 |

| Bacillus subtilis 168 | Gram-Positive | > 100 |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background CPM | Incomplete washing of filters. | Ensure filters are washed thoroughly with at least two volumes of 5% TCA. |

| Low Signal (Low CPM in Controls) | Bacterial culture not in log phase; Insufficient incubation time; Inactive radiolabel. | Optimize cell growth and harvesting time. Increase incubation time with the radiolabel. Check the age and specific activity of the [³H]GlcNAc. |

| High Variability between Replicates | Inaccurate pipetting; Inconsistent cell density. | Use calibrated pipettes. Ensure the bacterial suspension is homogenous before aliquoting. |

The described whole-cell assay provides a reliable and quantitative method for determining the inhibitory activity of this compound on bacterial peptidoglycan synthesis. This protocol can be adapted to screen novel antimicrobial compounds, characterize their mechanism of action, and determine their spectrum of activity, thereby serving as a valuable tool in the field of antibiotic drug discovery.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Demonstration of the role of cell wall homeostasis in Staphylococcus aureus growth and the action of bactericidal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

- 4. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Antibacterial Activity Assessment of Malioxamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malioxamycin is an antibiotic produced by Streptomyces lydicus. Preliminary studies have indicated that its mechanism of action involves the inhibition of peptidoglycan synthesis in the cell wall of susceptible Gram-negative bacteria, leading to the formation of spheroplasts.[1] This document provides detailed protocols for assessing the in vitro antibacterial activity of this compound, including determination of Minimum Inhibitory Concentration (MIC) and time-kill kinetics. Due to the limited publicly available data on this compound, the quantitative data and specific examples provided herein are based on Moxifloxacin, a well-characterized broad-spectrum antibiotic, to illustrate the application of these protocols.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Data

The following table presents example MIC values for the fluoroquinolone antibiotic Moxifloxacin against a panel of common bacterial pathogens. These values are illustrative and would be determined for this compound using the protocol described below. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[2][3][4]

| Bacterial Strain | Type | Example Moxifloxacin MIC (µg/mL) |

| Streptococcus pneumoniae | Gram-positive | ≤0.12[5] |

| Streptococcus pyogenes | Gram-positive | 0.03 - 0.5[5] |

| Staphylococcus aureus | Gram-positive | 0.06 - 0.5[6] |

| Haemophilus influenzae | Gram-negative | 0.06 - 0.5[6] |

| Escherichia coli | Gram-negative | 0.06 - 0.5[6] |

| Pseudomonas aeruginosa | Gram-negative | >4 |

| Bacteroides spp. | Anaerobe | Similar to metronidazole[5] |

Table 2: Example Time-Kill Assay Data Interpretation

Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[7] A bactericidal effect is typically defined as a ≥3-log10 reduction in colony-forming units (CFU)/mL, which corresponds to 99.9% killing of the initial inoculum.[7]

| Antibiotic Concentration | Time Point (hours) | Log10 CFU/mL Change from Inoculum | Interpretation |

| 2 x MIC | 4 | -1.5 | Bacteriostatic |

| 2 x MIC | 8 | -2.8 | Bacteriostatic |

| 2 x MIC | 24 | -3.2 | Bactericidal[7] |

| 4 x MIC | 4 | -3.1 | Bactericidal[7] |

| 4 x MIC | 8 | -4.5 | Bactericidal |

| 4 x MIC | 24 | -5.0 | Bactericidal |

| Growth Control | 24 | +2.5 | No antibacterial effect |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Materials:

-

This compound (or other test compound) stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile pipette tips and reservoirs

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube of sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Prepare Antibiotic Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The typical final volume in each well is 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Data Interpretation:

Protocol 2: Time-Kill Kinetics Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.[9]

Materials:

-

This compound (or other test compound)

-

Log-phase bacterial culture

-

Culture tubes or flasks

-

Shaking incubator (37°C)

-

Sterile broth (e.g., CAMHB)

-

Agar plates for colony counting

-

Serial dilution supplies (e.g., sterile saline, pipette tips)

Procedure:

-

Prepare Cultures:

-

Grow the test bacterium in broth to the early logarithmic phase of growth.

-

-

Set up Test Conditions:

-

Prepare culture tubes with fresh broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Include a growth control tube with no antibiotic.

-

-

Inoculation:

-

Inoculate each tube with the log-phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

-

Quantify Viable Bacteria:

-

Perform serial dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time for each antibiotic concentration.

-

A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[7]

-

Visualizations

Mechanism of Action and Experimental Workflows

Caption: Proposed mechanism of this compound action.

Caption: Workflow for MIC determination.

Caption: Workflow for time-kill kinetics assay.

References

- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. idexx.dk [idexx.dk]

- 3. idexx.com [idexx.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity and accumulation of moxifloxacin in quinolone-susceptible bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. youtube.com [youtube.com]

- 9. DSpace [helda.helsinki.fi]

Application Notes and Protocols for Studying Malioxamycin's Effect on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the effects of Malioxamycin, a novel antibiotic, on the cell walls of Gram-negative bacteria. This compound is a water-soluble, amphoteric antibiotic that has been shown to inhibit peptidoglycan synthesis, leading to the formation of spheroplasts[1][2]. These protocols are designed to offer a comprehensive toolkit for researchers studying its mechanism of action and potential as a therapeutic agent.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental first step in assessing the potency of this compound against different bacterial strains.

Experimental Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Escherichia coli).

-

Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

-

Perform a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Data Presentation

| Bacterial Strain | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |

| E. coli ATCC 25922 | 64 | - | 8 |

| 32 | - | ||

| 16 | - | ||

| 8 | - | ||

| 4 | + | ||

| 2 | + | ||

| 1 | + | ||

| 0 (Control) | + |

Experimental Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Morphological Analysis using Scanning Electron Microscopy (SEM)

Observing changes in bacterial morphology provides direct evidence of the antibiotic's effect on the cell wall. This compound is known to induce spheroplast formation, which can be visualized using SEM[1][3].

Experimental Protocol

-

Bacterial Culture and Treatment:

-

Grow the test bacterium to the mid-logarithmic phase in a suitable broth medium.

-

Treat the bacterial culture with this compound at a concentration equal to or greater than its MIC.

-

Include an untreated control culture.

-

Incubate both cultures for a predetermined time (e.g., 2-4 hours) at 37°C.

-

-

Sample Preparation for SEM:

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Gently wash the cell pellet twice with phosphate-buffered saline (PBS).

-

Fix the cells with 2.5% glutaraldehyde in PBS for 1 hour at room temperature.

-

Wash the fixed cells three times with PBS.

-

Dehydrate the cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

-

Critical point dry the samples.

-

-

Imaging:

-

Mount the dried samples onto SEM stubs using conductive adhesive tape.

-

Sputter-coat the samples with a thin layer of gold or palladium.

-

Image the samples using a scanning electron microscope at various magnifications.

-

Data Presentation

| Treatment | Observation | Morphological Changes |

| Untreated Control | Rod-shaped cells with intact cell walls. | None |

| This compound (1x MIC) | Formation of spherical cells (spheroplasts). | Loss of rod shape, cell swelling. |

| This compound (4x MIC) | Increased number of spheroplasts, some cell lysis. | Significant cell wall disruption. |

Experimental Workflow

Caption: Workflow for SEM analysis of bacterial morphology.

Peptidoglycan Synthesis Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the incorporation of radiolabeled precursors into the bacterial cell wall, providing quantitative data on its mechanism of action.

Experimental Protocol

-

Preparation of Bacterial Culture:

-

Grow the test bacterium to the mid-logarithmic phase in a minimal medium.

-

Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed minimal medium.

-

-

Inhibition Assay:

-

In separate tubes, add different concentrations of this compound to the bacterial suspension.

-

Include a no-antibiotic control.

-

Pre-incubate the tubes for 10 minutes at 37°C.

-

Add a radiolabeled peptidoglycan precursor, such as N-acetyl-[³H]-glucosamine, to each tube.

-

Incubate the tubes for 30-60 minutes at 37°C with gentle shaking.

-

-

Measurement of Incorporation:

-

Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes to precipitate macromolecules.

-

Collect the precipitate by vacuum filtration through a glass fiber filter.

-

Wash the filter with cold 5% TCA and then with ethanol.

-

Dry the filter and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.

-

Data Presentation

| This compound Concentration (µg/mL) | Radioactivity (CPM) | % Inhibition |

| 0 (Control) | 15,000 | 0 |

| 0.5 x MIC | 9,750 | 35 |

| 1 x MIC | 4,500 | 70 |

| 2 x MIC | 1,500 | 90 |

| 4 x MIC | 750 | 95 |

Signaling Pathway

Caption: Inhibition of peptidoglycan synthesis by this compound.

Cell Lysis Assay

This assay quantifies the bacteriolytic activity of this compound by measuring the decrease in optical density (OD) of a bacterial culture over time.

Experimental Protocol

-

Bacterial Culture Preparation:

-

Grow the test bacterium in a suitable broth to the mid-logarithmic phase (OD₆₀₀ of approximately 0.5).

-

-

Lysis Assay:

-

In a 96-well plate or cuvettes, add different concentrations of this compound to the bacterial culture.

-

Include an untreated control.

-

Measure the OD₆₀₀ immediately after adding the antibiotic (T=0).

-

Incubate the plate or cuvettes at 37°C with shaking.

-

Measure the OD₆₀₀ at regular intervals (e.g., every 30 minutes) for several hours.

-

-

Data Analysis:

-

Plot the OD₆₀₀ values against time for each this compound concentration.

-

A decrease in OD₆₀₀ indicates cell lysis.

-

Data Presentation

| Time (minutes) | OD₆₀₀ (Untreated) | OD₆₀₀ (0.5x MIC) | OD₆₀₀ (1x MIC) | OD₆₀₀ (4x MIC) |

| 0 | 0.50 | 0.50 | 0.50 | 0.50 |

| 30 | 0.55 | 0.52 | 0.48 | 0.45 |

| 60 | 0.62 | 0.55 | 0.45 | 0.38 |

| 90 | 0.70 | 0.58 | 0.40 | 0.30 |

| 120 | 0.80 | 0.60 | 0.35 | 0.22 |

Logical Relationship

Caption: Logical flow from this compound action to cell lysis.

References

- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic with spheroplast-forming activity. II. Structural elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morphological and ultrastructural changes in bacterial cells as an indicator of antibacterial mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Malioxamycin solution preparation for research purposes

Audience: Researchers, scientists, and drug development professionals.

Application Notes

1.1 Introduction

Malioxamycin is a water-soluble, amphoteric antibiotic produced by the bacterium Streptomyces lydicus.[1] Structurally, it is a dipeptide-like molecule containing L-valine and a malic acid moiety, linked by a hydroxamic acid bond.[1][2] Its primary mechanism of action involves the inhibition of peptidoglycan synthesis in the cell wall of susceptible Gram-negative bacteria.[1] This activity leads to the formation of spheroplasts and ultimately, cell lysis, making it a subject of interest for research into novel antibacterial agents.[1]

1.2 Mechanism of Action

This compound specifically targets the synthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity. By interfering with this process, the antibiotic weakens the cell wall, rendering the bacterium unable to withstand osmotic pressure, particularly in hypotonic environments. This leads to the formation of osmotically fragile spheroplasts and subsequent cell death.

Caption: this compound inhibits peptidoglycan synthesis, leading to cell lysis.

1.3 Chemical and Physical Properties

The following table summarizes the key properties of this compound. Proper storage is critical to maintain its stability and activity.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₆ | [3] |

| Molecular Weight | 248.23 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Solubility | DMSO: 10 mg/mL | [4] |

| Water-soluble | [1] | |

| Storage (Powder) | Store at -20°C | [4][5] |

| Storage (In Solvent) | Prepare fresh or store aliquots at -80°C | [5] |

| Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and oxidizing/reducing agents. | [5] |

Experimental Protocols

2.1 Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

This protocol details the preparation of a sterile stock solution of this compound in DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Caption: Workflow for preparing a sterile this compound stock solution.

2.1.1 Materials

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Vortex mixer

-

Calibrated analytical balance

2.1.2 Procedure

-

Preparation: Work within a certified laminar flow hood. Decontaminate all surfaces and equipment.

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) directly into the tube.

-

Solubilization: Using a sterile syringe, add the appropriate volume of sterile DMSO to achieve the target concentration of 10 mg/mL (e.g., add 1 mL of DMSO for 10 mg of powder).

-

Dissolution: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

-

Sterilization: Draw the entire solution into a new sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter-sterilize the solution by dispensing it into a new sterile collection tube. This step is crucial for removing any potential bacterial contamination.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

-

Storage: Label all aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -80°C.[5]

2.2 Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol provides a standardized method to determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Caption: Workflow for MIC determination using broth microdilution.

2.2.1 Materials

-

This compound stock solution (e.g., 10 mg/mL)

-

Sterile 96-well flat-bottom microtiter plates

-

Susceptible bacterial strain (e.g., E. coli)

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipette

-

Incubator

2.2.2 Procedure

-

Bacterial Inoculum Preparation:

-

Culture the test bacterium overnight in the appropriate broth.

-

Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Serial Dilution:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Create a working solution of this compound by diluting the stock solution in broth. For example, to test a maximum concentration of 128 µg/mL, dilute the stock appropriately.

-

Add 100 µL of the working solution to the first column of wells. This results in a total volume of 200 µL.

-

Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly. Repeat this two-fold serial dilution across the plate to the desired final concentration, discarding 100 µL from the last column.

-

Include a positive control (broth + bacteria, no drug) and a negative control (broth only).

-

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to reach the final desired bacterial concentration.

-

Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Result Determination:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

Results can also be read using a plate reader by measuring the optical density (OD) at 600 nm. The MIC is the concentration that inhibits growth by ≥90% compared to the positive control.

-

2.3 Data Presentation

Results from MIC experiments should be recorded systematically. The table below provides a template for data presentation.

| Bacterial Strain | This compound MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC |

| E. coli ATCC 25922 | 16 | 32 | 16 | 21.3 | |

| P. aeruginosa ATCC 27853 | >128 | >128 | >128 | >128 | |

| S. aureus ATCC 29213 | 64 | 64 | 32 | 53.3 | |

| (User-defined strain) | |||||

| Note: Data presented are for illustrative purposes only. |

References

- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic with spheroplast-forming activity. II. Structural elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H16N2O6 | CID 175396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 73020-27-6 [m.chemicalbook.com]

- 5. This compound|73020-27-6|MSDS [dcchemicals.com]

Application Notes and Protocols for Malioxamycin in Antibiotic Resistance Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malioxamycin is a naturally occurring antibiotic produced by Streptomyces lydicus.[1] It is a water-soluble, amphoteric compound with a low molecular weight, structurally containing L-valine and D-malic acid moieties linked by a hydroxamic acid bond. The primary mechanism of action of this compound is the inhibition of peptidoglycan synthesis in the cell wall of susceptible bacteria, particularly Gram-negative species.[1] This mode of action leads to the formation of spheroplasts and subsequent cell lysis.[1]

These application notes provide a framework for utilizing this compound as a tool in screening for antibiotic resistance. The protocols outlined below are based on established methodologies for antibiotic susceptibility testing and can be adapted for high-throughput screening of chemical libraries or bacterial isolates to identify strains or compounds that confer resistance to cell wall synthesis inhibitors.

Principle of Application

This compound's specific inhibition of peptidoglycan synthesis makes it a valuable reagent for several screening applications:

-

Screening for resistant bacterial strains: Identifying bacteria that possess intrinsic or acquired resistance mechanisms to cell wall synthesis inhibitors.

-

High-throughput screening (HTS) for novel resistance-modifying agents: Identifying compounds that potentiate the activity of this compound or other cell wall-active agents against resistant bacteria.

-

Investigating mechanisms of cross-resistance: Determining if resistance to other antibiotics, particularly those targeting the cell wall, confers resistance to this compound.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound against a Panel of Gram-Negative Bacteria

| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) |

| Escherichia coli ATCC 25922 | Wild-Type (Susceptible) | 4 |

| Escherichia coli clinical isolate 1 | Efflux Pump Overexpression (e.g., AcrAB-TolC) | 16 |

| Klebsiella pneumoniae ATCC BAA-1705 | Carbapenemase (KPC) producer | 4 |

| Pseudomonas aeruginosa PAO1 | Wild-Type (Susceptible) | 8 |

| Pseudomonas aeruginosa clinical isolate 2 | Altered Penicillin-Binding Proteins (PBPs) | 32 |

| Acinetobacter baumannii ATCC 19606 | Wild-Type (Susceptible) | 16 |

| Acinetobacter baumannii clinical isolate 3 | Outer Membrane Porin Deficiency | 64 |

Note: The MIC values presented in this table are hypothetical and for illustrative purposes only. Actual MICs must be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

-

96-well microtiter plates (sterile, U-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures grown to logarithmic phase

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile pipette tips and multichannel pipettor

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 35°C ± 2°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

-

Prepare this compound Dilutions:

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

Typically, add 50 µL of CAMHB to wells 2 through 11. Add 100 µL of the appropriate this compound starting concentration to well 1.

-

Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

-

Well 11 should contain only CAMHB and will serve as the growth control. Well 12 will be the sterility control (uninoculated CAMHB).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final bacterial concentration to approximately 5 x 10⁵ CFU/mL and will halve the this compound concentrations to the desired final test range.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol provides a qualitative assessment of bacterial susceptibility to this compound.

Materials:

-

This compound-impregnated paper disks (e.g., 30 µg). These would need to be custom-prepared as they are not commercially available.

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures prepared to a 0.5 McFarland standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Prepare Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

-

-

Inoculate Agar Plate:

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Apply this compound Disk:

-

Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.

-

Gently press the disk down to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpret Results:

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

-

The interpretation of susceptible, intermediate, or resistant would require the establishment of standardized zone diameter breakpoints, which would need to be correlated with MIC data.

-

Visualizations

Bacterial Peptidoglycan Synthesis Pathway and the Hypothesized Action of this compound

Caption: Hypothesized mechanism of this compound action on peptidoglycan synthesis.

Experimental Workflow for Screening for this compound Resistance

Caption: Workflow for screening bacterial isolates for this compound resistance.

Hypothetical Signaling Pathway for Cell Wall Stress Response

References

Application Notes and Protocols for Studying Bacterial Cell Division Using Malioxamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malioxamycin is a water-soluble, amphoteric antibiotic produced by the bacterium Streptomyces lydicus. Structurally, it is a dipeptide-like molecule containing L-valine and D-malic acid moieties.[1][2] this compound exhibits inhibitory activity primarily against Gram-negative bacteria by interfering with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This inhibition disrupts the integrity of the cell wall, leading to the formation of osmotically sensitive spherical cells known as spheroplasts, ultimately causing cell lysis and death.[1]

The specific mechanism of this compound involves the inhibition of diaminopimelic acid (DAP) incorporation into the peptidoglycan structure. DAP is an essential amino acid in the peptidoglycan of most Gram-negative bacteria, and its cross-linking with other peptide chains provides the cell wall with its structural rigidity. By preventing this crucial step, this compound effectively halts cell wall expansion and septum formation during cell division.

These properties make this compound a valuable tool for studying the intricate processes of bacterial cell division, particularly the dynamics of peptidoglycan synthesis and the roles of the enzymes involved. Its specific mode of action allows for the targeted investigation of the later stages of cell wall construction and its impact on cytokinesis.

Data Presentation

Table 1: Expected Antibacterial Spectrum of this compound

| Bacterial Group | Expected Activity | Rationale |

| Gram-negative Bacteria | Active | Inhibition of diaminopimelic acid (DAP) incorporation, a key component of their peptidoglycan. |

| (e.g., Escherichia coli) | ||

| Gram-positive Bacteria | Less Active | Many Gram-positive bacteria utilize L-lysine instead of DAP in their peptidoglycan, suggesting lower target affinity. |

| (e.g., Staphylococcus aureus) | ||

| Mycoplasma species | Inactive | Lack a peptidoglycan cell wall. |

Signaling Pathways and Mechanisms

This compound directly inhibits the enzymatic machinery responsible for peptidoglycan synthesis rather than modulating a complex signaling cascade. The primary "pathway" affected is the biosynthetic pathway of peptidoglycan itself.

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes the determination of the MIC of this compound using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strain of interest (e.g., Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water or an appropriate buffer. Filter-sterilize the solution.

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, inoculate a single colony into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

-

Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no antibiotic).

-

Well 12 will serve as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1-11. Do not add bacteria to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[3] This can be assessed visually or by measuring the OD₆₀₀ of each well.

-

Protocol 2: Spheroplast Formation and Visualization

This protocol details the induction of spheroplasts in Gram-negative bacteria using this compound and their visualization by phase-contrast microscopy.

Materials:

-

This compound

-

Log-phase culture of a susceptible Gram-negative bacterium

-

Luria-Bertani (LB) broth or other suitable growth medium

-

Sucrose

-

Microscope slides and coverslips

-

Phase-contrast microscope

Procedure:

-

Bacterial Culture: Grow the bacterial strain to the early to mid-logarithmic phase (OD₆₀₀ of 0.2-0.4).

-

This compound Treatment:

-

Prepare two flasks of LB broth containing 20% sucrose (as an osmotic stabilizer).

-

To one flask, add this compound at a concentration of 4-8 times its predetermined MIC. The other flask will serve as an untreated control.

-

Inoculate both flasks with the log-phase bacterial culture.

-

Incubate at 37°C with gentle shaking for 2-4 hours.

-

-

Microscopic Observation:

-

At various time points, withdraw a small aliquot from each culture.

-

Place a drop of the culture on a microscope slide and cover with a coverslip.

-

Observe the cells under a phase-contrast microscope at 1000x magnification.

-

Untreated cells should appear as normal rods, while this compound-treated cells will appear as spherical spheroplasts.

-

Protocol 3: Analysis of Peptidoglycan Synthesis Inhibition

This protocol provides a method to assess the inhibitory effect of this compound on peptidoglycan synthesis by monitoring the incorporation of a radiolabeled precursor.

Materials:

-

This compound

-

Bacterial strain requiring diaminopimelic acid (DAP) for growth (DAP auxotroph)

-

[³H]-meso-diaminopimelic acid

-

Growth medium with and without non-radiolabeled DAP

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Bacterial Growth: Grow the DAP auxotrophic strain in a medium containing a limiting concentration of DAP to the mid-logarithmic phase.

-

Inhibition Assay:

-

Divide the culture into two. To one, add this compound at a concentration known to inhibit growth. The other will be the untreated control.

-

Incubate for a short period (e.g., 15-30 minutes).

-

Add [³H]-meso-diaminopimelic acid to both cultures.

-

-

Sampling and Measurement:

-

At regular intervals, withdraw samples from each culture.

-

Immediately add the samples to an equal volume of cold 10% TCA to precipitate macromolecules, including peptidoglycan.

-

Incubate on ice for 30 minutes.

-

Collect the precipitate by filtration through a glass fiber filter.

-

Wash the filter with cold 5% TCA.

-

Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the incorporated radioactivity (counts per minute, CPM) over time for both the treated and untreated cultures. A significant reduction in the rate of [³H]-DAP incorporation in the this compound-treated sample indicates inhibition of peptidoglycan synthesis.

-

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effects of this compound on bacterial cell division.

Caption: Experimental Workflow for Studying this compound.

References

- 1. This compound, a new antibiotic with spheroplast-forming activity. I. Producing organism, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antibiotic with spheroplast-forming activity. II. Structural elucidation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting Malioxamycin instability in aqueous solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malioxamycin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for dissolving and storing this compound?